molecular formula C13H24N2O3 B2837378 tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate CAS No. 2228650-11-9

tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate

Cat. No.: B2837378
CAS No.: 2228650-11-9
M. Wt: 256.346
InChI Key: BHUDDKJCJPPFMG-UHFFFAOYSA-N
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Description

tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.1.1]hexane core substituted with amino, dimethyl, and tert-butoxycarbonyl (Boc) groups. Its molecular formula is C₁₂H₂₂N₂O₃, and it is commonly used as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in kinase inhibitor and protease inhibitor research . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses. The compound is listed with CAS numbers 667436-84-2 (free base) and 2174007-89-5 (hydroxymethyl variant) and is supplied by vendors such as CymitQuimica and Aladdin Scientific with ≥95% purity .

Properties

IUPAC Name

tert-butyl N-[(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2,3)17-9(16)15-8-12-6-13(14,7-12)11(4,5)18-12/h6-8,14H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUDDKJCJPPFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the amino group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used in the study of enzyme interactions and protein modifications. Its reactivity makes it a useful tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a precursor to pharmaceuticals. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities and reactivities.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This can result in various effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl carbamate derivatives with bicyclic frameworks are critical for their reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues with Varying Substituents
Compound Name Key Structural Differences Molecular Weight CAS Number Purity & Availability
tert-Butyl ((4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate Lacks 3,3-dimethyl groups 243.3 g/mol 2241138-06-5 98% (Parchem Chemicals)
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Hydroxymethyl replaces amino group 243.3 g/mol 2174007-89-5 97% (Aladdin Scientific)
{3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine Lacks Boc protection; primary amine exposed 155.2 g/mol N/A Supplier: Amadis Chemical
tert-Butyl N-[(4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate Formyl group replaces amino 255.3 g/mol EN300-6512804 Research-grade (Enamine Ltd)

Key Observations :

  • The Boc-protected amine (vs. free amine in {3,3-dimethyl-...}methanamine) allows controlled deprotection in multi-step syntheses .
  • Hydroxymethyl and formyl variants exhibit distinct polarity profiles, impacting solubility and reactivity in cross-coupling reactions .
Comparison with Azabicyclo Derivatives
Compound Name Core Structure Functional Groups Applications
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate 3-Azabicyclo[3.1.0]hexane Boc-protected amine Intermediate in CNS drug development
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa-3-azabicyclo[3.1.0] Ether and Boc-protected amine Antibiotic synthesis
Target Compound 2-Oxabicyclo[2.1.1]hexane Boc-protected amine, dimethyl groups Kinase inhibitor precursors

Key Observations :

  • Azabicyclo[3.1.0] derivatives (e.g., PB02575) are preferred for CNS-targeted drugs due to their ability to cross the blood-brain barrier .
  • The 2-oxabicyclo[2.1.1] framework in the target compound offers a rigid, compact structure ideal for occupying hydrophobic enzyme pockets .

Biological Activity

tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : tert-butyl N-[(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 244.35 g/mol
  • CAS Number : 2228650-11-9

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways by binding to specific sites on these targets.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, potentially enhancing synaptic signaling.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal excitability and signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in neuropharmacology and other therapeutic areas.

Neuroprotective Effects

Studies suggest that compounds similar to this compound exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is crucial in Alzheimer's disease research.

Study Findings
In vitro studies on astrocytesShowed that the compound can enhance cell viability in the presence of Aβ 1-42, indicating protective effects against neurotoxicity .
In vivo modelsDemonstrated potential in reducing Aβ aggregation and modulating inflammatory responses linked to neurodegeneration .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds in various contexts:

  • Neuroprotection Against Aβ Toxicity :
    • A study demonstrated that a compound structurally related to this compound exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM), contributing to reduced Aβ aggregation and improved astrocyte cell survival in vitro .
  • Cytokine Modulation :
    • Research indicated that treatment with similar compounds resulted in decreased production of pro-inflammatory cytokines (TNF-α), suggesting an anti-inflammatory mechanism that could be beneficial in neurodegenerative diseases .

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